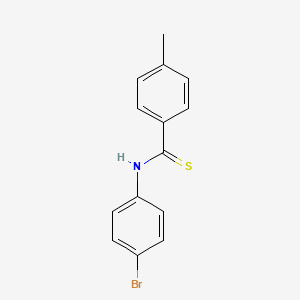

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl-

Description

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- (C₁₄H₁₃BrN₂S) is a thiobenzamide derivative featuring a benzene ring substituted with a thioamide group (–C(=S)NH–). The nitrogen of the thioamide is further substituted with a 4-bromophenyl group, while the benzene ring carries a methyl group at the para position. The bromine atom introduces electronegativity and bulk, while the methyl group acts as an electron-donating substituent, modulating the aromatic system's reactivity .

Properties

CAS No. |

127351-06-8 |

|---|---|

Molecular Formula |

C14H12BrNS |

Molecular Weight |

306.22 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-methylbenzenecarbothioamide |

InChI |

InChI=1S/C14H12BrNS/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) |

InChI Key |

XOPIEKPLDSEEDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Direct Condensation Method

Starting Materials : 4-bromoaniline and a suitable thioamide precursor.

Reagents : Acidic catalysts such as hydrochloric acid or sulfuric acid.

-

- Dissolve 4-bromoaniline in an organic solvent (e.g., dichloromethane).

- Add the thioamide precursor and the acidic catalyst to the solution.

- Heat the mixture under reflux conditions to promote the reaction.

- After completion, cool the mixture and purify the product via recrystallization or column chromatography.

Synthesis via Thiosemicarbazide Derivative

Starting Materials : Thiosemicarbazide derivative and sulfonamide derivative.

Reagents : Methanol as a solvent.

-

- Dissolve a thiosemicarbazide derivative in heated methanol.

- Add a sulfonamide derivative to the solution.

- Heat the mixture for an extended period (typically up to 48 hours) under reflux.

- Cool the reaction mixture and isolate the solid product through filtration and washing.

Industrial Production Method

In industrial settings, continuous flow reactors can be employed for the synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl-. This method enhances control over reaction conditions, leading to improved yields and purity.

The reaction conditions significantly influence the yield and purity of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl-. Key factors include:

Temperature : Elevated temperatures generally increase reaction rates but may also lead to side reactions.

Reaction Time : Prolonged reaction times can enhance yield but must be balanced against potential degradation of sensitive compounds.

Solvent Choice : The selection of solvents affects solubility and reactivity; dichloromethane is commonly used due to its favorable properties.

Table 1: Summary of Preparation Methods

| Method | Starting Materials | Solvent | Catalyst | Reaction Time |

|---|---|---|---|---|

| Direct Condensation | 4-bromoaniline, thioamide precursor | Dichloromethane | Hydrochloric acid | Reflux |

| Thiosemicarbazide Derivative | Thiosemicarbazide, sulfonamide derivative | Methanol | None | Up to 48 hours |

| Industrial Production | 4-bromoaniline, thioamide precursor | Continuous flow | Varies | Continuous |

The efficiency of synthesis methods can vary significantly. For instance:

The direct condensation method typically yields around 70% purity after purification steps.

The synthesis involving thiosemicarbazide derivatives can achieve yields up to 72%, depending on the specific conditions used.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the function of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the antimicrobial effects observed in some studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzene Ring

4-Methoxy Derivative (CAS 127351-04-6)

- Structure : Replaces the methyl group with a methoxy (–OCH₃) substituent.

- Molecular Formula : C₁₄H₁₃BrN₂OS (vs. C₁₄H₁₃BrN₂S for the target compound).

- Key Differences :

4-(Trifluoromethyl) Derivative (CAS 1257095-61-6)

- Structure: Features a trifluoromethyl (–CF₃) group instead of methyl and a nitro (–NO₂) group on the aryl substituent.

- Molecular Formula : C₁₄H₈ClF₃N₂O₂S.

- The nitro group further increases polarity and reactivity, likely affecting solubility and stability .

Modifications in the Thioamide Side Chain

N-[2-(Diethylamino)ethyl]-4-ethoxy Derivative (CAS 16531-19-4)

- Structure: Incorporates an ethoxy (–OCH₂CH₃) group on the benzene ring and a diethylaminoethyl (–N(CH₂CH₃)₂CH₂CH₂–) side chain.

- Molecular Formula : C₁₅H₂₄N₂OS.

- The ethoxy group provides moderate electron donation, less pronounced than methoxy but more than methyl .

N-(4-Chloro-3-nitrophenyl) Derivative (CAS 1257095-61-6)

- Structure : Substitutes bromine with chlorine and adds a nitro group at the 3-position of the aryl ring.

- Key Differences: Chlorine (smaller and less polarizable than bromine) may reduce steric hindrance but maintain electronegativity.

Physicochemical and Electronic Properties Comparison

Table 1: Key Parameters of Benzenecarbothioamide Derivatives

Electronic Effects

- Electron-Withdrawing Groups (CF₃, NO₂): Deactivate the ring, favoring electrophilic substitution at meta positions or reducing reaction rates .

Steric and Solubility Considerations

Research Implications and Limitations

While structural comparisons highlight electronic and steric trends, experimental data on biological activity, thermal stability, or synthetic yields are absent in the provided evidence. Further studies using computational modeling (e.g., DFT for electronic properties) or crystallography (via SHELX ) could validate these theoretical comparisons.

Biological Activity

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 21011-43-8 |

| Molecular Formula | C13H12BrN2S |

| Molecular Weight | 326.21 g/mol |

| IUPAC Name | N-(4-bromophenyl)-4-methylbenzenecarbothioamide |

| InChI | InChI=1S/C13H12BrN2S/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |

Synthesis Methods

The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- can be achieved through various methods. One common approach involves:

- Starting Materials : 4-bromoaniline and 4-methylbenzoyl chloride.

- Reagents : A base such as triethylamine is used in an organic solvent like dichloromethane.

- Procedure : The reaction is conducted under reflux conditions, followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that Benzenecarbothioamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Strains : The compound demonstrated inhibitory effects on Escherichia coli and Staphylococcus aureus.

- Fungal Strains : It also showed activity against Candida albicans, suggesting potential for antifungal applications.

Anticancer Properties

The anticancer potential of Benzenecarbothioamide has been explored in several studies:

- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This is believed to occur through the disruption of essential signaling pathways.

- Case Studies : A notable study reported that treatment with this compound led to a significant reduction in tumor size in murine models, indicating its potential as a therapeutic agent in cancer treatment .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of Benzenecarbothioamide derivatives, revealing that modifications to the bromine and methyl groups can enhance biological activity:

- Substituent Effects : Variations in substituents on the phenyl ring affect both the potency and selectivity of the compound against microbial and cancer cells.

- Lead Optimization : Ongoing research aims to optimize these compounds for improved efficacy and reduced toxicity profiles.

Q & A

Q. Table 1: Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Precursor | N-benzyl-4-(4-methylbenzoyloxy)butylamide |

| Thionating Agent | Lawesson’s reagent |

| Solvent | Toluene (anhydrous) |

| Temperature | Reflux (~110°C) |

| Purification | Flash chromatography (20% EtOAc/hexane) |

| Yield | 56% |

Basic: How can spectroscopic techniques validate the structure of N-(4-bromophenyl)-4-methylbenzenecarbothioamide?

Answer:

Key techniques:

Q. Table 2: Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.97 (br s, NH), 7.2–7.4 (aromatic) | |

| <sup>13</sup>C NMR | δ 204.2 (C=S) | |

| FTIR | 1611 cm<sup>−1</sup> (C=S) |

Basic: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

Answer:

SC-XRD with SHELX software (e.g., SHELXL for refinement) is critical:

- Data Collection: Use high-resolution data (≤ 0.8 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Validation: Apply the Structure Validation in Chemical Crystallography protocol to check for geometric outliers, displacement parameters, and hydrogen bonding consistency .

- Advanced Refinement: For disordered bromophenyl groups, use PART and SUMP instructions in SHELXL to model partial occupancy .

Advanced: How does N-(4-bromophenyl)-4-methylbenzenecarbothioamide participate in coordination chemistry or catalytic applications?

Answer:

The bromophenyl and thioamide groups act as ligands in metal complexes. For example:

- Vanadium Complexes: Methoxy-oxo-bis[N-(4-bromophenyl)salicylideneiminato]vanadium(V) initiates methyl methacrylate polymerization at 80°C. The reaction exhibits a monomer-dependent initiation rate (order = 1.8) .

- Experimental Design: Optimize metal-to-ligand ratios (1:2 for vanadium) and monitor kinetics via dilatometry or NMR to assess polymerization efficiency .

Advanced: How should researchers address contradictions in reactivity data (e.g., conflicting catalytic activity reports)?

Answer:

- Cross-Validation: Combine kinetic studies (e.g., UV-Vis for reaction monitoring) with computational DFT calculations to model transition states and identify rate-limiting steps.

- Control Experiments: Test for impurities (e.g., residual thionating agents) via HPLC-MS, which may artificially alter reactivity .

- Reproducibility: Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference, especially for metal-coordinated systems .

Safety: What precautions are critical when handling brominated aromatic thioamides?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.